1-(4-Methoxynaphthalen-1-yl)propan-1-one CAS 5471-38-5 physical properties
1-(4-Methoxynaphthalen-1-yl)propan-1-one CAS 5471-38-5 physical properties
An in-depth technical analysis of 1-(4-Methoxynaphthalen-1-yl)propan-1-one (CAS 5471-38-5) requires a multidimensional approach, bridging its fundamental physicochemical properties with its utility in advanced synthetic methodologies. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with actionable, field-proven insights into the behavior, synthesis, and application of this versatile naphthyl ketone building block.
Executive Summary & Physicochemical Profiling
1-(4-Methoxynaphthalen-1-yl)propan-1-one is a highly functionalized aromatic ketone characterized by a naphthalene core substituted with a methoxy group and a propanoyl chain. This structural motif is highly valued in medicinal chemistry and materials science, serving as a rigid, electron-rich scaffold for the development of photo-removable protecting groups, molecular motors, and complex heterocyclic therapeutics.
To facilitate rapid reference for formulation and synthetic planning, the fundamental physicochemical properties of the compound are summarized below.
| Property | Value / Description |
| Chemical Name | 1-(4-Methoxynaphthalen-1-yl)propan-1-one |
| CAS Number | 5471-38-5[1] |
| Molecular Formula | C14H14O2[1] |
| Molecular Weight | 214.26 g/mol [2] |
| Structural Class | Naphthyl ketone / Propiophenone derivative |
| Physical State | Crystalline solid (typical for this class) |
| Solubility Profile | Soluble in dichloromethane, ethanol, and methanol; insoluble in water |
Mechanistic and Structural Dynamics
The synthetic utility of 1-methoxynaphthalene derivatives stems from the profound electronic influence of the methoxy group. Oxygen's lone pairs donate electron density into the fused bicyclic system via resonance (+M effect), significantly activating the ring toward electrophilic aromatic substitution (EAS).
When subjecting 1-methoxynaphthalene to Friedel-Crafts acylation, the regioselectivity is strictly governed by this electronic activation combined with steric parameters. The C-4 position is highly activated and sterically accessible, whereas the C-2 position suffers from steric clash with the adjacent methoxy group and the peri-hydrogen at C-8. Consequently, the electrophilic attack of the acylium ion occurs almost exclusively at the C-4 position, yielding 1-(4-Methoxynaphthalen-1-yl)propan-1-one with minimal isomeric byproducts[3].
Figure 1: Mechanistic workflow of the regioselective Friedel-Crafts acylation to yield CAS 5471-38-5.
Advanced Synthetic Methodologies
While traditional Friedel-Crafts acylations rely on stoichiometric amounts of aluminum chloride (AlCl3), this approach is fundamentally flawed for ketone synthesis. AlCl3 forms a stable, unreactive complex with the resulting carbonyl oxygen, necessitating a harsh aqueous quench that destroys the catalyst and generates massive amounts of corrosive waste.
To establish a self-validating, atom-economical system, modern protocols utilize Rare Earth metal triflates (such as Sc(OTf)3) or hierarchically nanoporous zeolites (like synthetic MOR)[4][5][6]. The strong electron-withdrawing nature of the triflate ligands makes the Sc3+ center highly oxophilic, allowing it to activate the acyl chloride effectively while remaining a true catalyst (requiring only 10-20 mol%).
Self-Validating Protocol: Regioselective Synthesis via Sc(OTf)3 Catalysis
Objective: Synthesize 1-(4-Methoxynaphthalen-1-yl)propan-1-one with >95% regioselectivity while enabling quantitative catalyst recovery.
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System Preparation: In an oven-dried Schlenk flask purged with argon, dissolve 10.0 mmol of 1-methoxynaphthalene in 20 mL of anhydrous dichloromethane (DCM).
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Catalytic Activation: Add 1.0 mmol (10 mol%) of Scandium(III) triflate (Sc(OTf)3) to the solution. Causality Note: Sc(OTf)3 is selected over AlCl3 because its Lewis acidity is not permanently quenched by the ketone product, enabling true catalytic turnover[5].
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Acylium Generation & Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add 11.0 mmol of propionyl chloride over 15 minutes. The controlled addition prevents thermal runaway and suppresses polyacylation.
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Reaction Evolution: Remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the consumption of the starting material via TLC (Hexane/EtOAc 8:2). The reaction is self-validating: the disappearance of the highly fluorescent 1-methoxynaphthalene spot confirms complete conversion.
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Aqueous Quench & Catalyst Recovery: Quench the reaction with 20 mL of distilled water. Transfer to a separatory funnel and extract the organic layer. Crucial Step: Retain the aqueous layer. The Sc(OTf)3 partitions entirely into the water and can be recovered quantitatively by removing the water under reduced pressure and drying the residue at 200 °C in vacuo[5].
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Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure 1-(4-Methoxynaphthalen-1-yl)propan-1-one.
Downstream Applications in Advanced Research
The structural rigidity and unique photophysical properties of 1-(4-Methoxynaphthalen-1-yl)propan-1-one make it an indispensable precursor in several cutting-edge research domains:
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Photocaged Compounds (Photo-removable Protecting Groups): Naphthyl ketones are heavily utilized to synthesize phosphate esters that act as photocaged molecules. By functionalizing the alpha-carbon of the propanoyl group, researchers can attach biologically active phosphates. Upon targeted UV irradiation, the molecule undergoes a rapid photochemical cleavage, releasing the active phosphate. This spatial and temporal control is critical for studying rapid intracellular signaling pathways and enzyme kinetics[7].
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Light-Driven Molecular Motors: The synthesis of unidirectional molecular motors relies heavily on naphthalene-based top-half ketones. The fused-ring system of the methoxynaphthalene core provides the exact steric bulk and electronic conjugation required to control the isomerization and thermal helix inversion steps that drive continuous rotary motion at the molecular level[8].
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Zeolite Catalyst Benchmarking: Due to the bulky, sterically demanding nature of the naphthyl substrate, the acylation of 1-methoxynaphthalene is used as a standard benchmark reaction to evaluate the pore size, diffusion limits, and catalytic efficiency of novel mesoporous molecular sieves and hierarchically structured zeolites (e.g., MCM-41, Beta zeolites)[4][6].
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. 1-(4-methoxynaphthalen-1-yl)propan-1-one | 5471-38-5 [chemicalbook.com]
- 3. Microwave assisted acylation of methoxyarenes catalyzed by EPZG® catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
